molecular formula C22H23N3O3 B2914113 1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione CAS No. 338750-22-4

1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione

Cat. No. B2914113
CAS RN: 338750-22-4
M. Wt: 377.444
InChI Key: ABDQBRNJEWLVQW-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione is a chemical compound with the molecular formula C22H23N3O3 and a molecular weight of 377.44 . It is also known by its synonym (3E)-1-acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylidene}piperazine-2,5-dione .


Molecular Structure Analysis

The molecular structure of this compound involves a tetrahydro-2,5-pyrazinedione core, which is substituted with an acetyl group, a benzyl group, and a [4-(dimethylamino)phenyl]methylene group .

Scientific Research Applications

Rearrangements in Organic Synthesis

The rearrangements of related compounds in the presence of N-nucleophiles lead to the formation of various heterocyclic derivatives, showcasing the compound's utility in synthesizing complex molecular architectures (Strah, Svete, & Stanovnik, 1996). This process highlights the potential application in creating novel organic compounds with potential bioactive properties.

Facilitating Multi-Component Reactions

The compound serves as a precursor in multi-component cyclo-condensation reactions, leading to the formation of various heterocyclic structures such as pyrazole, isoxazole, and benzodiazepine derivatives (Kendre, Landge, & Bhusare, 2015). These reactions are significant for medicinal chemistry, providing a versatile approach to accessing a wide range of pharmacologically relevant frameworks.

Synthesis of Antimicrobial and Anti-Inflammatory Agents

The synthesis and biological evaluation of novel derivatives have demonstrated antimicrobial and anti-inflammatory activities (Kendre, Landge, Jadhav, & Bhusare, 2013). This suggests potential applications in developing new therapeutic agents targeting resistant microbial strains and inflammatory conditions.

Contributions to Heterocyclic Chemistry

The versatility of related compounds in synthesizing polysubstituted heterocyclic systems is notable (Pizzioli, Ornik, Svete, & Stanovnik, 1998). This underscores the compound's role in expanding the toolkit for constructing complex heterocyclic compounds, which are often found in natural products and pharmaceuticals.

Local Anesthetic and Other Bioactivities

Compounds synthesized from related structures have shown strong local anesthetic activity and other bioactivities such as platelet antiaggregating activity (Mosti, Menozzi, Schenone, D'Amico, Falciani, & Rossi, 1994). This highlights the potential for developing new drugs with multiple therapeutic effects.

properties

IUPAC Name

(3E)-1-acetyl-4-benzyl-3-[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16(26)24-15-21(27)25(14-18-7-5-4-6-8-18)20(22(24)28)13-17-9-11-19(12-10-17)23(2)3/h4-13H,14-15H2,1-3H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDQBRNJEWLVQW-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)N(C(=CC2=CC=C(C=C2)N(C)C)C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N(/C(=C/C2=CC=C(C=C2)N(C)C)/C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.